(3-(1H-tétrazol-5-yl)phényl)méthanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

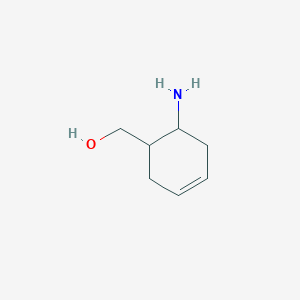

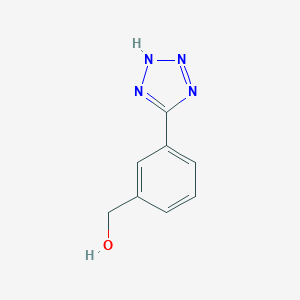

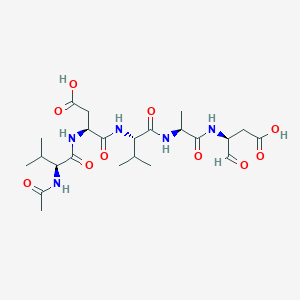

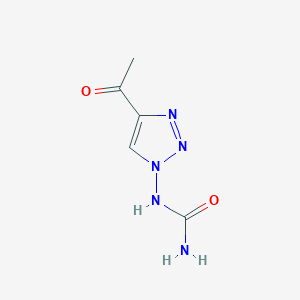

[3-(2H-tetrazol-5-yl)phenyl]methanol is a useful research compound. Its molecular formula is C8H8N4O and its molecular weight is 176.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality [3-(2H-tetrazol-5-yl)phenyl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-(2H-tetrazol-5-yl)phenyl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Propriétés chimiques

“(3-(1H-tétrazol-5-yl)phényl)méthanol” a un numéro CAS de 179057-20-6 et un poids moléculaire de 176,18 . Sa formule linéaire est C8H8N4O . Il s'agit d'un solide à température ambiante et il doit être stocké sous atmosphère inerte .

Informations de sécurité

Le composé est classé comme dangereux avec les mentions de danger H228-H360 . Les mesures de précaution comprennent P201-P202-P210-P240-P241-P280-P281-P308+P313-P370+P378-P405-P501 .

Disponibilité commerciale

Le composé est disponible dans le commerce et peut être acheté auprès de divers fournisseurs de produits chimiques <svg class="icon" height="16" p-id="17

Mécanisme D'action

Target of Action

Tetrazoles, a key component of this compound, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . This suggests that (3-(1H-Tetrazol-5-yl)phenyl)methanol may interact with biological targets in a similar manner to carboxylic acids.

Mode of Action

Tetrazoles, however, are known to possess both electron-donating and electron-withdrawing properties . This dual property allows them to participate in a variety of chemical reactions and potentially interact with a wide range of biological targets. The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Biochemical Pathways

Tetrazoles have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities . This suggests that (3-(1H-Tetrazol-5-yl)phenyl)methanol may influence multiple biochemical pathways.

Result of Action

Given the wide range of biological activities exhibited by tetrazoles , it is likely that this compound could have diverse effects at the molecular and cellular level.

Action Environment

It is known that the compound should be stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to certain environmental conditions.

Propriétés

IUPAC Name |

[3-(2H-tetrazol-5-yl)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c13-5-6-2-1-3-7(4-6)8-9-11-12-10-8/h1-4,13H,5H2,(H,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGESRLFHDANLIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NNN=N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40634126 |

Source

|

| Record name | [3-(2H-Tetrazol-5-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179057-20-6 |

Source

|

| Record name | [3-(2H-Tetrazol-5-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B69776.png)

![2-[(2-METHYLPROP-2-EN-1-YL)OXY]BENZONITRILE](/img/structure/B69777.png)

![Tert-butyl 6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B69792.png)